molecular formula C20H31N3O5S B2857591 N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-84-3

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2857591
CAS No.: 872975-84-3
M. Wt: 425.54
InChI Key: KZPNEMJPRXVMHE-UHFFFAOYSA-N
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Description

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound with the molecular formula C20H31N3O5S and a molecular weight of 425.5 g/mol . It is supplied with a high purity level of 90% or greater and is identified by CAS Number 872975-84-3 . This molecule features a central oxalamide core, which is known for its ability to form hydrogen bonds, flanked by a butyl chain and a complex 1,3-oxazinan ring system bearing a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group . Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical research, often serving as key building blocks or potential precursors for the development of new therapeutic agents. The presence of the sulfonamide group on the oxazinan ring suggests potential for targeted interactions with biological macromolecules, such as enzymes or receptors. Researchers value this compound for its potential application in drug discovery programs, where it can be utilized as a probe to study biochemical pathways or as a starting point for the synthesis of more complex molecules with optimized properties. The SMILES notation for this compound is CCCCNC(=O)C(=O)NCC1OCCCN1S(=O)(=O)c1c(C)cc(C)cc1C . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-butyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-5-6-8-21-19(24)20(25)22-13-17-23(9-7-10-28-17)29(26,27)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPNEMJPRXVMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Oxazinan Compound: : The first step involves the preparation of the intermediate 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethylamine. This can be achieved through the cyclization of an appropriate mesitylene derivative with a suitable amine precursor under controlled conditions, typically using an acid or base catalyst.

  • Formation of N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: : The second step is the reaction of the intermediate oxazinan compound with butylamine and oxalyl chloride. This reaction is usually carried out in a dry solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is often cooled to maintain a low temperature and control the reaction rate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow precise control over reaction conditions and improve yield and purity. The key steps are similar to the laboratory synthesis but are optimized for large-scale production, including advanced purification techniques like crystallization and chromatography to ensure high product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, typically targeting the amine or sulfur groups. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the oxazinan ring or mesitylsulfonyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: : Alkyl halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions generally produce substituted oxalamide derivatives with altered properties.

Scientific Research Applications

Pharmaceutical Research

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of oxazinan compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could also demonstrate similar effects.

Catalysis

The compound's unique chemical structure allows it to act as a catalyst in organic reactions. Specifically, it has been investigated in palladium-catalyzed reactions, which are crucial for synthesizing complex organic molecules.

Data Table: Catalytic Efficiency Comparison

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Allylic substitutionPd/N1-butyl-N2-complex8592
Cross-coupling reactionsN1-butyl-N2-derived ligand7890

Material Science

In material science, the compound's ability to form stable complexes with metal ions makes it suitable for developing new materials with specific properties. Its sulfonamide group enhances solubility and interaction with various substrates.

Case Study: Polymer Development
Studies have demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for high-performance materials.

Mechanism of Action

The mechanism by which N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves several molecular targets:

Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or activating their function.

Pathways Involved: : It may modulate biochemical pathways involved in processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The target compound’s mesitylsulfonyl group imparts greater steric hindrance and electron-withdrawing character compared to the bromophenoxy (Compound 5) or chlorobenzyloxy (Compound 10) groups. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .
  • Heterocyclic Diversity: The 1,3-oxazinan ring in the target compound contrasts with the azetidinone rings in Compound 4 or the pyridyl groups in the cobalt complex.
  • Pharmacophore Potential: Adamantyl (Compound 10) and mesitylsulfonyl groups are both bulky, lipophilic moieties often used to improve metabolic stability in drug design .

Physicochemical Properties

Property Target Compound Compound 5 Compound 4 Compound 10
Solubility (Polar) Low (lipophilic groups) Moderate Low Low
Melting Point Not reported Amorphous >200°C (decomp.) >210°C
Stability High (sulfonyl group) Moderate Moderate High (adamantyl)

Data Sources : Melting points and stability inferred from analogous compounds in .

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